molecular formula C9H21N B3407279 2,2,4,4-Tetramethylpentan-3-amine CAS No. 61833-45-2

2,2,4,4-Tetramethylpentan-3-amine

Cat. No. B3407279
CAS RN: 61833-45-2
M. Wt: 143.27 g/mol
InChI Key: UNDBGOPBBPZAKN-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethylpentan-3-amine is a chemical compound with the CAS Number: 61833-45-2 . It has a molecular weight of 143.27 . The compound is liquid in its physical form .


Molecular Structure Analysis

The IUPAC Name for this compound is 2,2,4,4-tetramethyl-3-pentanamine . The Inchi Code for this compound is 1S/C9H21N/c1-8(2,3)7(10)9(4,5)6/h7H,10H2,1-6H3 .


Physical And Chemical Properties Analysis

2,2,4,4-Tetramethylpentan-3-amine is a liquid .

Scientific Research Applications

CO2 Adsorption and Capture

Studies on tetraethylenepentamine (TEPA), a compound structurally similar to 2,2,4,4-Tetramethylpentan-3-amine, have shown its effectiveness in CO2 adsorption. TEPA, when modified and impregnated in supports like poly(methyl methacrylate), exhibits changes in properties such as pH, viscosity, and thermal stability, which are crucial for CO2 adsorption/desorption processes (Jo et al., 2014). Another study highlighted the enhancement of TEPA's thermal stability, which is significant for its use in temperature swing adsorption processes for CO2 capture (Park et al., 2018).

Nuclear Fuel Reprocessing

Amine-type ligands, including those similar to 2,2,4,4-Tetramethylpentan-3-amine, are studied for their role in separating actinides and lanthanides in nuclear fuel reprocessing. The interactions between these ligands and metal cations, which exhibit a degree of covalency, are crucial for understanding the extraction and separation processes in nuclear reprocessing (Huang et al., 2018).

Catalysis and Polymerization

Compounds structurally related to 2,2,4,4-Tetramethylpentan-3-amine are used in catalytic processes and polymerization. For instance, nonheme oxoiron(IV) complexes of pentadentate ligands, which include structures similar to 2,2,4,4-Tetramethylpentan-3-amine, have been found to effectively oxidize C-H bonds at room temperature, a process significant in various chemical syntheses (Kaizer et al., 2004).

Material Synthesis

Solvothermal syntheses involving compounds like 2,2,4,4-Tetramethylpentan-3-amine result in the creation of new materials. For example, new tin-sulfur containing compounds were synthesized under solvothermal conditions using ligands such as TEPA, demonstrating the versatility of these amines in material synthesis (Pienack et al., 2014).

Drug Synthesis

In the field of medicinal chemistry, structures related to 2,2,4,4-Tetramethylpentan-3-amine are explored for synthesizing new compounds. For instance, transformations of N,N-dibenzyl-1,2:4,5-diepoxypentan-3-amine into enantiopure aminopiperidines have been studied, which is significant for the development of new pharmaceuticals (Concellón et al., 2008).

Semiconductor Research

The introduction of aliphatic amines like TEPA into inorganic iodoplumbates has been studied for their impact on the crystal and electronic structures of semiconductors. This research is essential for understanding the properties of these materials and their applications in electronics and photonics (Liu et al., 2015).

properties

IUPAC Name

2,2,4,4-tetramethylpentan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-8(2,3)7(10)9(4,5)6/h7H,10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNDBGOPBBPZAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4,4-Tetramethylpentan-3-amine

Synthesis routes and methods

Procedure details

The imine (14 g.) in dry ether (50 ml.) was added to a suspension of lithium aluminum hydride (1.7 g.) in dry ether (50 ml.). The mixture was stirred at room temperature for 24 hours, refluxed two hours and cooled. Water (1.7 ml.), 15% sodium hydroxide solution (5 ml.) and water (5 ml.) were added cautiously in succession, the mixture filtered, concentrated and the residue distilled to afford the desired amine, b.p. 79°-81° C./40 mm.
Name
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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